![molecular formula C16H9N5O4S B13368388 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368388.png)
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran ring, a nitrofuran ring, and a triazolothiadiazole core
Preparation Methods
The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitrofuran moiety is introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core is formed through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds under controlled conditions.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and benzofuran derivatives These compounds share structural similarities but may differ in their functional groups and overall properties
Biological Activity
The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features a unique scaffold combining elements from benzofuran and thiadiazole structures. The presence of nitrofuran and triazole moieties enhances its potential biological efficacy. The molecular formula is C13H9N5O4S, with a molecular weight of approximately 317.31 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance:
- A study demonstrated that compounds containing the 1,3,4-thiadiazole unit showed significant activity against various bacterial strains and fungi due to their ability to disrupt cellular processes .
- The compound's structure facilitates interactions with microbial enzymes, potentially inhibiting their activity.
Anticancer Activity
Several studies have explored the anticancer potential of thiadiazole derivatives:
- In vitro assays revealed that compounds similar to the target molecule exhibited cytotoxic effects against multiple cancer cell lines. For example, compounds with similar scaffolds reported IC50 values below 10 μM against breast cancer (MCF-7) and lung cancer (A-549) cell lines .
- The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of related thiadiazole compounds have been well-documented:
- Compounds synthesized from the 1,3,4-thiadiazole framework demonstrated significant inhibition of pro-inflammatory cytokines in various models .
- These findings suggest that the compound may modulate inflammatory pathways effectively.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrofuran moiety may interfere with key metabolic enzymes in pathogens.
- Cell Membrane Disruption : The hydrophobic nature of the benzofuran component may disrupt microbial cell membranes.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Properties
Molecular Formula |
C16H9N5O4S |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-(3-methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9N5O4S/c1-8-9-4-2-3-5-10(9)25-13(8)14-17-18-16-20(14)19-15(26-16)11-6-7-12(24-11)21(22)23/h2-7H,1H3 |
InChI Key |
MMTREXUSAIZRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
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